(R)-MPH-220

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

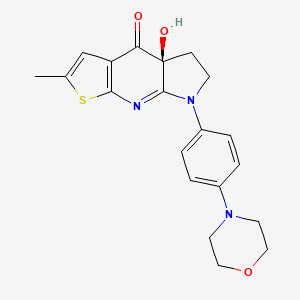

C20H21N3O3S |

|---|---|

分子量 |

383.5 g/mol |

IUPAC名 |

(9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one |

InChI |

InChI=1S/C20H21N3O3S/c1-13-12-16-17(24)20(25)6-7-23(19(20)21-18(16)27-13)15-4-2-14(3-5-15)22-8-10-26-11-9-22/h2-5,12,25H,6-11H2,1H3/t20-/m1/s1 |

InChIキー |

KUIAFBSRBMWQQP-HXUWFJFHSA-N |

異性体SMILES |

CC1=CC2=C(S1)N=C3[C@](C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

正規SMILES |

CC1=CC2=C(S1)N=C3C(C2=O)(CCN3C4=CC=C(C=C4)N5CCOCC5)O |

製品の起源 |

United States |

Foundational & Exploratory

(R)-MPH-220: A Technical Guide to a Selective Myosin-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, orally active small molecule that selectively inhibits the fast skeletal muscle myosin-2 isoform.[1][2][3][4] This high degree of selectivity, sparing cardiac and smooth muscle myosins, positions MPH-220 as a promising therapeutic candidate for conditions characterized by muscle spasticity and stiffness, such as those arising from central nervous system injuries.[5][6][7] The more active S-enantiomer, (S)-MPH-220, has been shown to effectively reduce muscle force in preclinical models without inducing cardiovascular side effects.[8] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of MPH-220, with a focus on its (R)-enantiomer. Detailed experimental protocols for its characterization are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a stereoisomer of the parent compound MPH-220. While the S-enantiomer is reported to be the more potent inhibitor, the (R)-enantiomer is crucial for understanding the stereospecific interactions with the target protein.

Table 1: Chemical and Physical Properties of MPH-220

| Property | Value | Source |

| Chemical Name | (9S)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one | [5] |

| Molecular Formula | C₂₀H₂₁N₃O₃S | [5][9][10] |

| Molecular Weight | 383.46 g/mol | [5][9][10] |

| SMILES | O[C@@]12C(N(C3=CC=C(N4CCOCC4)C=C3)CC2)=NC5=C(C=C(S5)C)C1=O | [3][4][10] |

| Appearance | Orange to red solid powder | [5][9] |

| Solubility | Soluble in DMSO | [9] |

Pharmacological Properties

MPH-220 is a highly selective inhibitor of the fast skeletal muscle myosin-2 isoform. This selectivity is key to its therapeutic potential, as it avoids off-target effects on cardiac and smooth muscle tissues.

Table 2: Pharmacological Profile of MPH-220

| Parameter | Value | Species/System | Source |

| Target | Fast skeletal muscle myosin-2 | Human, Rabbit, Rat | |

| Potency of (S)-MPH-220 | More effective than (R)-enantiomer | Rat (in vivo) | [8] |

| Selectivity | No significant inhibition of slow skeletal/β-cardiac myosin, smooth muscle myosin-2, or non-muscle myosin-2 isoforms | Porcine, Human | |

| In Vivo Efficacy | Reduces skeletal muscle force | Anesthetized rats | [3][5] |

| Oral Bioavailability | Orally active | Rat | [2][3][5] |

| Pharmacokinetics | Accumulates in skeletal muscle tissue | Rat | [3][5] |

Mechanism of Action

MPH-220 directly inhibits the ATPase activity of fast skeletal muscle myosin-2. This inhibition prevents the myosin head from detaching from the actin filament, thereby disrupting the cross-bridge cycle and leading to muscle relaxation.

Caption: Mechanism of action of this compound on skeletal muscle contraction.

Experimental Protocols

Myosin ATPase Activity Assay

This assay quantifies the enzymatic activity of myosin II and is a primary method for determining the inhibitory potential of compounds like MPH-220.

Objective: To measure the rate of ATP hydrolysis by myosin II in the presence and absence of this compound to determine its IC₅₀ value.

Materials:

-

Purified fast skeletal muscle myosin-2

-

F-actin

-

ATP

-

Assay buffer (e.g., 20 mM MOPS (pH 7.0), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EGTA)[9]

-

This compound stock solution (in DMSO)

-

Phosphate detection reagent (e.g., malachite green or molybdenum blue based)[1][11]

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing myosin II and F-actin in the assay buffer.

-

Add varying concentrations of this compound to the reaction wells. Include a DMSO-only control.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a specific duration.[9]

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent and a microplate reader.[1]

-

Plot the rate of Pi release as a function of the inhibitor concentration to calculate the IC₅₀ value.

Caption: Workflow for the Myosin ATPase Activity Assay.

In Vivo Isometric Force Measurement

This protocol assesses the effect of this compound on muscle contractility in a living animal model.

Objective: To measure the change in isometric muscle force in response to nerve stimulation after the administration of this compound.

Materials:

-

Anesthetized rats (e.g., Sprague-Dawley or Lewis rats)[6][12]

-

Force transducer

-

Nerve stimulating electrodes

-

This compound formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection)[5]

-

Surgical equipment for muscle and nerve exposure (e.g., tibialis anterior muscle and its nerve)[6]

Protocol:

-

Anesthetize the rat and surgically expose the target muscle (e.g., tibialis anterior) and its corresponding nerve.[6]

-

Attach the distal tendon of the muscle to a force transducer to measure isometric contractions.[6]

-

Fix the limb to prevent movement during muscle contraction.[6]

-

Deliver electrical stimulation to the nerve to elicit maximal tetanic contractions and record the baseline isometric force.

-

Administer this compound at the desired dose and route.[5]

-

Record isometric force measurements at multiple time points after drug administration to determine the onset, magnitude, and duration of the muscle relaxant effect.

-

Analyze the data to quantify the percentage reduction in muscle force compared to baseline.

Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal absorption of an orally administered drug.

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)[2]

-

This compound

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)[13]

Protocol:

-

Culture Caco-2 cells on Transwell inserts until a confluent and differentiated monolayer is formed (typically 18-22 days).[8]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[2][13]

-

Perform a bidirectional transport study by adding this compound to either the apical (A) or basolateral (B) chamber.

-

At specified time intervals, collect samples from the receiver chamber.

-

Quantify the concentration of this compound in the collected samples using LC-MS/MS.[13]

-

Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions to assess absorption and potential for active efflux.[13]

Conclusion

This compound, as a stereoisomer of the selective fast skeletal muscle myosin-2 inhibitor MPH-220, represents a significant advancement in the pursuit of targeted therapies for muscle spasticity. Its high selectivity offers the potential for effective muscle relaxation without the adverse cardiovascular and neurological effects associated with current treatments. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and other novel myosin inhibitors. Further research into its synthesis, pharmacodynamics, and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MPH-220 | Myosin | 2649776-79-2 | Invivochem [invivochem.com]

- 6. Isometric tetanic force measurement method of the tibialis anterior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Caco-2 Permeability | Evotec [evotec.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MPH-220|CAS 2649776-79-2|DC Chemicals [dcchemicals.com]

- 11. An optimized micro-assay of myosin II ATPase activity based on the molybdenum blue method and its application in screening natural product inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjb.ro [rjb.ro]

- 13. enamine.net [enamine.net]

An In-Depth Technical Guide to the Mechanism of Action of MPH-220 in Muscle Spasticity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Muscle spasticity, a debilitating symptom of upper motor neuron lesions, is characterized by velocity-dependent increases in muscle tone and involuntary spasms. Current therapeutic strategies primarily target the central nervous system (CNS), often leading to undesirable side effects such as sedation and generalized muscle weakness. MPH-220 emerges as a first-in-class, orally available small molecule that offers a novel, peripherally-acting approach to treating spasticity. By directly and selectively inhibiting the motor protein of fast-twitch skeletal muscle, myosin-2, MPH-220 decouples the pathological muscle hypertonicity from its CNS origin, promising a more targeted and safer therapeutic profile. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to MPH-220.

Core Mechanism of Action: Selective Inhibition of Fast Skeletal Myosin-2

MPH-220's primary mechanism of action is the direct inhibition of the ATPase activity of fast skeletal myosin-2 isoforms.[1] This inhibition prevents the myosin head from detaching from the actin filament, thereby disrupting the cross-bridge cycling that underlies muscle contraction and leading to muscle relaxation.

Molecular Basis of Selectivity

The remarkable selectivity of MPH-220 for fast skeletal myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the myosin heavy chain.[1] Fast skeletal myosin isoforms possess a leucine residue at a key position within the blebbistatin-binding pocket, whereas cardiac and smooth muscle myosins have a phenylalanine at the analogous position.[1] The bulkier phenylalanine residue creates steric hindrance that prevents high-affinity binding of MPH-220 to cardiac and smooth muscle myosins, thus sparing them from inhibition.[1] This structural nuance is the cornerstone of MPH-220's targeted action and favorable safety profile, minimizing the risk of cardiovascular side effects.

The S(-) enantiomer of MPH-220 has been identified as the more pharmacologically active form.[1]

Signaling Pathway

The mechanism of MPH-220 is direct and does not involve traditional signaling pathways associated with CNS-acting muscle relaxants. It acts downstream of the neuromuscular junction, directly at the level of the contractile apparatus within the muscle fiber.

Quantitative Data

In Vitro ATPase Inhibition

MPH-220 demonstrates potent and selective inhibition of the actin-activated ATPase activity of fast skeletal myosin-2.

| Myosin Isoform | Source | MPH-220 Inhibition |

| Fast Skeletal Myosin-2 | Rabbit Psoas Muscle | Potent Inhibition |

| Slow Skeletal/β-Cardiac Myosin | Porcine Heart Left Ventricle | No significant inhibition |

| Smooth Muscle Myosin-2 | - | No significant inhibition |

| Non-muscle Myosin-2 (NM2) Isoforms | - | No significant inhibition |

| Human Fast Skeletal Myosin (m. vastus lateralis - 56% fast isoforms) | Human Biopsy | ~70% inhibition |

| Human Mixed Fiber Skeletal Myosin (m. soleus - 28% fast isoforms) | Human Biopsy | ~29% inhibition |

| Human β-Cardiac Myosin | Human Heart Left Ventricle Biopsy | No inhibition |

Table 1: Selectivity Profile of MPH-220 on Myosin ATPase Activity.[1][2]

In Vivo Muscle Force Reduction

Oral administration of the S(-) enantiomer of MPH-220 in rats resulted in a dose-dependent reduction in isometric hindleg muscle force.

| Treatment | Maximum Force Reduction |

| Racemic MPH-220 | ~40% |

| S(-)-MPH-220 | ~70% |

Table 2: In Vivo Muscle Force Reduction in Rats Following Oral Administration of MPH-220.[1]

The residual 30% isometric force with the active S(-) enantiomer is consistent with the presence of uninhibited slow skeletal muscle isoforms in the rat hindleg.[1] The muscle-relaxing effect persisted for over 10 hours.[3]

Pharmacokinetics and Tissue Distribution

Following oral administration, MPH-220 shows selective accumulation in skeletal muscle tissues.[3] Notably, the concentration in the diaphragm was significantly lower compared to other striated muscles, which may explain the lack of observed respiratory dysfunction.[1]

Experimental Protocols

Actin-Activated Myosin ATPase Activity Assay

This assay is crucial for determining the inhibitory effect of MPH-220 on myosin's enzymatic activity.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of MPH-220.

Materials:

-

Purified myosin isoforms (fast skeletal, cardiac, smooth muscle)

-

Actin

-

ATP (spiked with [γ-³²P]ATP)

-

Assay Buffer (e.g., 25 mM imidazole pH 7.0, 4 mM MgCl₂, 1 mM EGTA, 1 mM DTT, and varying KCl concentrations)

-

MPH-220 stock solution

-

Quenching solution (e.g., trichloroacetic acid)

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures in a 96-well plate containing the assay buffer, a fixed concentration of myosin, and varying concentrations of F-actin.

-

Add MPH-220 at desired concentrations to the experimental wells. Include control wells with vehicle only.

-

Pre-incubate the protein mixtures on ice and then at the reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding ATP (containing a trace amount of [γ-³²P]ATP).

-

Allow the reaction to proceed for a defined period (e.g., 20 minutes) at a constant temperature.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the plate to pellet the precipitated protein.

-

Measure the amount of released inorganic phosphate (³²Pi) in the supernatant using a scintillation counter.

-

Calculate the ATPase activity and determine the IC₅₀ value for MPH-220 for each myosin isoform.

In Vivo Rat Model of Spasticity

This model is used to assess the efficacy of MPH-220 in a living organism with induced muscle spasticity.

Objective: To evaluate the effect of MPH-220 on muscle tone and motor function in a rat model of spasticity.

Animal Model: A spastic cerebral palsy model is induced in rats by a targeted lesion of the pyramidal tract.[4][5]

Procedure:

-

Induction of Spasticity:

-

Drug Administration:

-

Administer MPH-220 orally or via intraperitoneal injection at various doses.

-

Include a vehicle control group.

-

-

Assessment of Muscle Tone and Motor Function:

-

Isometric Force Measurement: Measure the isometric force of the hindleg in response to electrical stimulation of the sciatic nerve.[1]

-

Gait Analysis: Use a system like the CatWalk gait analysis system to quantify various gait parameters.

-

Behavioral Tests: Employ tests such as the rotarod test to assess motor coordination and balance.

-

-

Data Analysis:

-

Compare the muscle force, gait parameters, and behavioral test performance between the MPH-220 treated and control groups.

-

Conclusion

MPH-220 represents a significant advancement in the potential treatment of muscle spasticity. Its novel, peripheral mechanism of action, centered on the selective inhibition of fast skeletal myosin-2, offers a promising alternative to current CNS-acting therapies. The preclinical data strongly support its efficacy in reducing muscle hypertonicity without the cardiovascular and sedative side effects that limit the utility of existing treatments. Further clinical development of MPH-220 is warranted to translate these promising preclinical findings into a new therapeutic option for patients suffering from muscle spasticity.

References

- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Establishing a rat model of spastic cerebral palsy by targeted ethanol injection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Establishing a rat model of spastic cerebral palsy by targeted ethanol injection - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-MPH-220 Binding Site on the Skeletal Myosin Head: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of (R)-MPH-220, a selective inhibitor of fast skeletal muscle myosin. The information presented is collated from peer-reviewed scientific literature and is intended to support further research and drug development efforts in the field of muscle contractility and related disorders.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for fast skeletal muscle myosin-2 isoforms, offering a promising therapeutic approach for conditions characterized by muscle spasticity and stiffness, such as those following nervous system injuries.[1][2][3] Unlike many existing muscle relaxants that target the central nervous system, this compound acts directly on the myosin motor protein, thereby minimizing the risk of neurological and cardiovascular side effects.[1][3] This guide will elucidate the structural basis of this compound's selectivity, detail its binding site on the skeletal myosin head, and provide an overview of the experimental methodologies used to characterize this interaction.

The this compound Binding Site and Mechanism of Selectivity

This compound binds to a specific pocket on the head of fast skeletal muscle myosin, known as the blebbistatin-binding cavity.[1][4] This pocket is located at the junction of key functional regions of the myosin motor domain, including the actin-binding cleft, the switch-2 loop of the active site, and the HP-helix/relay region.[1][4] The binding of this compound in this allosteric pocket inhibits the ATPase activity of myosin, which is essential for the chemo-mechanical transduction that powers muscle contraction.[1][5]

The remarkable selectivity of this compound for fast skeletal myosin over cardiac and smooth muscle myosins is attributed to a single amino acid difference in the blebbistatin-binding pocket.[1] In fast skeletal myosin isoforms, a leucine residue (Leu476 in rabbit skeletal muscle myosin-2) is present at the N-terminus of the HP-helix.[1][6] In contrast, cardiac and other myosin isoforms have a bulkier phenylalanine residue at the equivalent position.[1][4]

The morpholine ring of this compound forms a close interaction with this leucine residue.[1][4] The smaller size of the leucine side chain in fast skeletal myosin creates a pocket that can accommodate the morpholine ring of this compound.[1][6] In cardiac myosin, the larger phenylalanine residue results in a steric clash with the morpholine ring, preventing high-affinity binding of this compound.[1][6] This steric hindrance is the primary determinant of the inhibitor's selectivity.[1][6]

The S(-) enantiomer of MPH-220 has been shown to be significantly more effective in reducing muscle force than the R(+) enantiomer, which is consistent with its stronger inhibition of ATPase activity.[1]

Quantitative Data: Myosin ATPase Inhibition

The inhibitory effect of this compound on the ATPase activity of various myosin isoforms has been quantified, demonstrating its high selectivity. The following table summarizes the key findings from in vitro actin-activated ATPase assays.

| Myosin Isoform | Source | This compound Inhibition | Blebbistatin Inhibition |

| Fast Skeletal Myosin-2 | Rabbit Psoas Muscle | ~70% | >90% |

| Slow Skeletal/β-Cardiac Myosin | Porcine Heart Left Ventricle | No significant inhibition | >90% |

| Smooth Muscle Myosin-2 | Not specified | No significant inhibition | Not specified |

| Non-muscle Myosin-2 (NM2A, NM2B, NM2C) | Not specified | No significant inhibition | Not specified |

| Human Skeletal Myosin (m. vastus lateralis) | Patient-derived biopsy (56% fast isoforms) | ~70% | >90% |

| Human Skeletal Myosin (m. soleus) | Patient-derived biopsy (28% fast isoforms) | ~29% | Not specified |

| Human β-Cardiac Myosin | Patient-derived biopsy | No significant inhibition | >90% |

Data compiled from Gyimesi et al., 2020.[1][4]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity has relied on a combination of biochemical and structural biology techniques.

Actin-Activated ATPase Assays

These assays are fundamental to determining the inhibitory potential of compounds like this compound on myosin function.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

General Protocol:

-

Protein Purification: Myosin and actin are purified from various muscle tissues (e.g., rabbit psoas for fast skeletal, porcine ventricle for cardiac) or expressed recombinantly.

-

Assay Buffer Preparation: A suitable buffer containing MgCl2, KCl, and a pH buffer (e.g., MOPS or imidazole) is prepared.

-

Reaction Mixture: Purified myosin, filamentous actin, and varying concentrations of this compound (or a vehicle control) are combined in the assay buffer.

-

Initiation: The reaction is initiated by the addition of ATP.

-

Phosphate Detection: The rate of ATP hydrolysis is determined by measuring the release of inorganic phosphate (Pi) over time. This can be achieved using a colorimetric method, such as the malachite green assay.

-

Data Analysis: The ATPase activity is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

X-ray Crystallography

This technique provides high-resolution structural information about the binding of this compound to the myosin head.

Objective: To determine the three-dimensional structure of the myosin-(R)-MPH-220 complex.

General Protocol:

-

Protein Expression and Purification: The myosin motor domain is expressed (e.g., in a baculovirus/insect cell system) and purified to high homogeneity.

-

Complex Formation: The purified myosin motor domain is incubated with this compound and a non-hydrolyzable ATP analog (e.g., ADP.vanadate) to trap the myosin in a specific conformational state.

-

Crystallization: The protein-ligand complex is subjected to crystallization screening to identify conditions that yield well-diffracting crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam (typically at a synchrotron source), and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the myosin-(R)-MPH-220 complex is built and refined.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action on the skeletal myosin head.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for characterizing a selective myosin inhibitor.

Conclusion

This compound represents a significant advancement in the development of selective muscle relaxants. Its mechanism of action, centered on the exploitation of a single amino acid difference between fast skeletal and other myosin isoforms, provides a clear rationale for its targeted effects. The detailed understanding of its binding site within the blebbistatin-binding pocket, as elucidated by structural and biochemical studies, offers a robust foundation for the design of next-generation myosin inhibitors with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of myosin-ligand interactions and the development of novel therapeutics for muscle disorders.

References

- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

(R)-MPH-220: A Selective Inhibitor of Fast Skeletal Myosin Isoforms - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-MPH-220, a stereoisomer of the selective inhibitor of fast skeletal muscle myosin-2 isoforms, MPH-220. This document details the mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used to characterize this compound.

Introduction

This compound is the R-isomer of MPH-220, a novel, orally active small molecule that selectively inhibits the ATPase activity of fast skeletal muscle myosin-2.[1] This selectivity allows for targeted muscle relaxation without the adverse neurological and cardiovascular side effects commonly associated with centrally acting muscle relaxants.[2] The development of MPH-220 and the investigation of its enantiomers represent a significant advancement in the potential treatment of conditions characterized by muscle spasticity and stiffness, such as those arising from nervous system injuries.[2][3]

The therapeutic potential of MPH-220 stems from its direct action on the effector protein of muscle contraction, myosin.[2] This targeted approach avoids interference with upstream regulators in the central nervous system.[4] The S(-) enantiomer of MPH-220 has been shown to be significantly more effective than the R(+) enantiomer in vivo.[2]

Mechanism of Action

MPH-220's mechanism of action is rooted in its specific binding to the myosin motor domain. It was designed to fit into the blebbistatin-binding cavity, where it inhibits the myosin's function in an actin-detached state.[4] The remarkable selectivity of MPH-220 for fast skeletal myosin isoforms is attributed to a single amino acid difference in a critical region of the myosin heavy chain.[2]

Fast skeletal myosin isoforms possess a leucine residue at the beginning of the HP-helix, a key area for myosin's force-generating pathway.[4] In contrast, other human myosin-2 isoforms, including cardiac and smooth muscle myosins, have a phenylalanine at this position.[4] This subtle but crucial difference allows MPH-220 to bind with high affinity to fast skeletal myosin while having a negligible effect on other myosin types.[2] The morpholine ring of MPH-220 interacts with this unique leucine residue, a key feature confirmed by crystallographic studies of MPH-220 bound to fast skeletal muscle myosin.[2]

Below is a diagram illustrating the proposed mechanism of selective inhibition.

Caption: Mechanism of this compound's selective inhibition.

Quantitative Data

The selectivity of MPH-220 has been quantified through a series of actin-activated ATPase inhibition assays across various myosin isoforms. The data clearly demonstrates a potent inhibition of fast skeletal myosin-2, with minimal to no effect on other myosin types.

| Myosin Isoform | Source | IC50 (µM) of MPH-220 |

| Fast Skeletal Myosin-2 | Rabbit Psoas Muscle | 0.3 ± 0.1 |

| Slow Skeletal/β-cardiac Myosin | Porcine Left Ventricle | > 100 |

| Smooth Muscle Myosin-2 | - | > 100 |

| Non-muscle Myosin-2A (NM2A) | - | > 100 |

| Non-muscle Myosin-2B (NM2B) | - | > 100 |

| Non-muscle Myosin-2C (NM2C) | - | > 100 |

Data summarized from Gyimesi et al., Cell, 2020.[2]

In vivo studies in rats have further substantiated these findings, showing a dose-dependent reduction in skeletal muscle force following oral administration of MPH-220.[5] The S(-) enantiomer was found to be more potent, causing up to a 70% decrease in hindleg force.[2] A residual isometric force of 30% is maintained, which is attributed to the presence of uninhibited slow skeletal muscle isoforms.[2][6] This is a critical safety feature, as it suggests that MPH-220 would not lead to complete patient immobilization, even at high doses.[2]

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The following are detailed methodologies for the principal assays used.

Actin-Activated ATPase Assay

This assay is fundamental to determining the inhibitory effect of this compound on the enzymatic activity of different myosin isoforms.

Objective: To measure the rate of ATP hydrolysis by myosin in the presence of actin and varying concentrations of the inhibitor.

Materials:

-

Purified myosin isoforms (fast skeletal, cardiac, smooth, non-muscle)

-

Actin

-

ATP

-

This compound stock solution

-

Assay Buffer (e.g., containing KCl, MgCl₂, imidazole, DTT)

-

Phosphate detection reagent (e.g., malachite green-based)[7]

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a microplate, combine the myosin isoform, actin, and the diluted this compound.

-

Initiation: Initiate the reaction by adding ATP to the mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration.

-

Termination and Detection: Stop the reaction and add the phosphate detection reagent. This reagent forms a colored complex with the inorganic phosphate (Pi) released during ATP hydrolysis.[7]

-

Measurement: Measure the absorbance of the colored complex using a microplate reader at the appropriate wavelength (e.g., 650 nm).[7]

-

Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Plot the activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for the Actin-Activated ATPase Assay.

In Vivo Isometric Force Measurement

This experiment assesses the effect of this compound on muscle force in a living organism.

Objective: To measure the change in isometric force of a specific muscle group in an anesthetized animal following the administration of this compound.

Materials:

-

Anesthetized rats

-

This compound formulation for oral or intraperitoneal administration

-

Force transducer

-

Stimulating electrodes

-

Data acquisition system

-

Pulse oximeter for monitoring vital signs

Procedure:

-

Animal Preparation: Anesthetize the rat and position it to allow for the isolation of the desired muscle group (e.g., hindleg).

-

Force Transducer Attachment: Attach the limb to a force transducer to measure isometric force.

-

Muscle Stimulation: Place stimulating electrodes to elicit muscle contraction.

-

Baseline Measurement: Record the baseline isometric force upon stimulation.

-

Compound Administration: Administer a specific dose of this compound to the animal.

-

Time-Course Measurement: Continuously or intermittently stimulate the muscle and record the isometric force over an extended period (e.g., several hours) to observe the onset, magnitude, and duration of the inhibitory effect.

-

Vital Signs Monitoring: Monitor cardiovascular and respiratory functions throughout the experiment using a pulse oximeter.[6]

-

Data Analysis: Analyze the force measurements to determine the dose-dependent reduction in muscle force and the duration of action of the compound.

Conclusion

This compound, as a component of the racemic mixture MPH-220, represents a promising therapeutic candidate for the treatment of muscle spasticity. Its high selectivity for fast skeletal myosin isoforms, underpinned by a specific molecular interaction, offers the potential for effective muscle relaxation without the off-target effects that limit the utility of current treatments. The quantitative data and experimental protocols outlined in this guide provide a comprehensive foundation for further research and development in this area. The distinct properties of the S(-) and R(+) enantiomers warrant further investigation to fully elucidate their individual contributions and optimize therapeutic outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Single Residue Variation in Skeletal Muscle Myosin Enables Direct and Selective Drug Targeting for Spasticity and Muscle Stiffness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (R)-MPH-220 and Myosin Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the (R)-enantiomer of MPH-220, a known inhibitor of fast skeletal muscle myosin II, and its protein target. While the (S)-enantiomer of MPH-220 is the more potent inhibitor, understanding the molecular basis for the stereoselectivity through computational modeling of the (R)-enantiomer is crucial for rational drug design and optimization. This document details experimental protocols, summarizes key quantitative data, and presents visual workflows and signaling pathways to facilitate a deeper understanding of this specific protein-ligand interaction.

Introduction

Myosin motor proteins are essential for muscle contraction and are implicated in a variety of cellular processes. The fast skeletal muscle myosin II isoform is a key therapeutic target for conditions involving muscle spasticity and hypercontractility. MPH-220 is a small molecule inhibitor that has been shown to selectively target this myosin isoform, with its (S)-enantiomer exhibiting significantly higher potency. In silico modeling, including molecular docking and molecular dynamics simulations, provides an invaluable toolset to investigate the structural and energetic determinants of this enantioselectivity. By elucidating the precise binding mode and interaction energies of the less active (R)-MPH-220, researchers can gain insights to guide the development of next-generation myosin inhibitors with improved affinity and specificity.

Quantitative Data Summary

While the preponderance of published data focuses on the more active (S)-MPH-220 enantiomer, the available information indicates a significantly lower inhibitory effect of the this compound enantiomer.

| Parameter | (S)-MPH-220 | This compound | Reference |

| Inhibition of Fast Skeletal Myosin II ATPase Activity | High | Low | [1] |

| Force Relaxation in Muscle Fibers | ~70% reduction | "Fourfold weaker" than (S)-enantiomer | [1] |

Table 1: Comparative Inhibitory Activity of MPH-220 Enantiomers

| Parameter | Value | Reference |

| PDB ID of (S)-MPH-220 bound to Rabbit Skeletal Myosin II | 6YSY | [1] |

| Key Interacting Residues in the Binding Pocket | Leu476 | [1] |

Table 2: Structural Data for In Silico Modeling

In Silico Modeling Workflow

The following section outlines a detailed workflow for the in silico modeling of the this compound and myosin interaction, based on established methodologies in computational drug design.

Molecular Docking

Molecular docking is employed to predict the preferred binding orientation of this compound within the myosin binding pocket.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

Start with the crystal structure of skeletal muscle myosin II, for instance, PDB ID: 6YSY.[1]

-

Remove the co-crystallized (S)-MPH-220 ligand, water molecules, and any other non-protein atoms.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH (7.4).

-

Assign partial charges using a suitable force field (e.g., AMBER).

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.

-

-

Ligand Preparation:

-

Generate a 3D structure of this compound.

-

Assign appropriate atom types and partial charges (e.g., using the antechamber module in AMBER).

-

Perform energy minimization of the ligand structure.

-

-

Docking Simulation:

-

Utilize a molecular docking program such as AutoDock Vina or Glide.

-

Perform the docking of this compound into the defined binding site of the prepared myosin structure.

-

Generate a set of possible binding poses and rank them based on their predicted binding affinities (scoring functions).

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).

-

Compare the predicted binding mode of this compound with the known binding mode of the (S)-enantiomer to understand the structural basis of stereoselectivity.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are used to study the dynamic behavior of the this compound-myosin complex over time, providing insights into its stability and the energetics of binding.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup:

-

Use the top-ranked docked pose of the this compound-myosin complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

Utilize a suitable force field for the protein (e.g., AMBER ff14SB) and the ligand (e.g., GAFF2).

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system under constant pressure (NPT ensemble) until the density and temperature have stabilized.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation - RMSD).

-

Characterize the intermolecular interactions between this compound and myosin over time.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA to obtain a quantitative estimate of the binding affinity.

-

Mandatory Visualizations

In Silico Modeling Workflow Diagram

Caption: Workflow for in silico modeling of this compound and myosin interaction.

Signaling Pathway Regulating Myosin Expression

Caption: IGF-1 signaling pathway regulating skeletal muscle myosin expression and function.

Conclusion

The in silico modeling of the this compound and myosin interaction, though focused on the less active enantiomer, provides critical insights into the molecular determinants of stereoselective inhibition. By following the detailed workflows for molecular docking and molecular dynamics simulations presented in this guide, researchers can systematically investigate the subtle structural and energetic differences that govern the binding of the (R) and (S) enantiomers. This knowledge is paramount for the structure-based design of novel myosin inhibitors with enhanced potency and selectivity, ultimately contributing to the development of more effective therapeutics for muscle-related disorders.

References

The Pharmacological Profile of (R)-MPH-220: A Novel Myosin Inhibitor

This technical guide provides an in-depth overview of the pharmacological profile of (R)-MPH-220, a novel, selective inhibitor of fast skeletal muscle myosin-2. Developed as a potential therapeutic agent for conditions characterized by muscle spasticity and stiffness, this compound represents a new generation of muscle relaxants that directly target the contractile machinery of skeletal muscle, offering a promising alternative to centrally acting agents. This document is intended for researchers, scientists, and drug development professionals, detailing the available quantitative data, experimental methodologies, and the molecular pathways influenced by this compound.

Data Presentation

The following tables summarize the key quantitative data available for MPH-220. It is important to note that much of the published research has focused on the more potent S(-) enantiomer or racemic mixtures. Where data specific to this compound is not available, this is indicated.

Table 1: In Vitro Myosin Inhibition Data for MPH-220

| Myosin Isoform | Source | Percent Inhibition by MPH-220 (Concentration) | Notes |

| Fast Skeletal Myosin-2 | Rabbit Psoas Muscle | Significant inhibition | MPH-220 is a selective inhibitor of this isoform.[1] |

| Slow Skeletal/β-Cardiac Myosin | Porcine Heart Left Ventricle | No significant inhibition, even at high concentrations | Demonstrates high selectivity.[1] |

| Smooth Muscle Myosin-2 | Not specified | No significant inhibition | [1] |

| Non-Muscle Myosin-2 (NM2) Isoforms | Not specified | No significant inhibition | [1] |

| Human Fast Skeletal Myosin (m. vastus lateralis) | Human Biopsy (56% fast isoforms) | ~70% | Inhibition is proportional to the fast myosin isoform content.[1] |

| Human Mixed Skeletal Myosin (m. soleus) | Human Biopsy (28% fast isoforms) | ~29% | [1] |

| Human β-Cardiac Myosin | Human Heart Left Ventricle | Unaffected | Blebbistatin, a non-selective inhibitor, showed >90% inhibition.[1] |

Note: The specific enantiomer for the percentage inhibition data is not always specified in the source material. The S(-) enantiomer has been identified as being drastically more effective than the R(+) enantiomer.[2]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Data for MPH-220 in Rats

| Parameter | Animal Model | Dosage and Administration | Observation | Notes |

| Skeletal Muscle Force Reduction | Anesthetized Rats | Dose-dependent (oral or i.p.) | The S(-) enantiomer decreased hindleg force by up to 70%. The racemic mixture caused a maximum of 40% reduction. The R(+) enantiomer was four-fold weaker.[2] | The effect persisted for more than 10 hours.[2] |

| Cardiovascular Effects | Anesthetized Rats | Effective doses for muscle relaxation | No significant cardiovascular side effects were observed.[2][3] | Heart rate and pulse distention were not significantly different from the excipient control.[2] |

| Gait Function | Rats with brain injury (spasticity model) | 15 mg/kg (oral) | Improved gait functions.[3] | |

| Tissue Accumulation | Rats | 35 mg/kg (i.p.) | Accumulates in skeletal muscle tissues in a time-dependent and dose-dependent manner.[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and information available on MPH-220 research.

Actin-Activated Myosin ATPase Activity Assay

This protocol is for determining the inhibitory effect of this compound on the ATPase activity of different myosin isoforms.

Materials:

-

Purified myosin isoforms (fast skeletal, cardiac, smooth muscle)

-

Actin

-

This compound stock solution (in DMSO)

-

Assay Buffer: 15 mM HEPES (pH 7.5), 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl

-

ATP stock solution containing [γ-32P]ATP

-

Stop Solution: 2 parts 10 N sulfuric acid, 5 parts 6% silicotungstic acid

-

Isobutanol:benzene (1:1)

-

Scintillation cocktail

Procedure:

-

Prepare reaction mixtures in microfuge tubes by combining assay buffer, water, and various concentrations of this compound or vehicle (DMSO).

-

Add a mixture of actin and the specific myosin isoform to each tube on ice.

-

Incubate the tubes at the appropriate temperature (e.g., 37°C for mammalian myosins).

-

Initiate the reaction by adding the [γ-32P]ATP stock solution and vortex briefly.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the stop solution.

-

Add isobutanol:benzene to extract the [32P]-phosphomolybdate complex.

-

Vortex and centrifuge to separate the phases.

-

Transfer an aliquot of the organic (upper) phase to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the rate of ATP hydrolysis and determine the percent inhibition at each concentration of this compound. IC50 values can be determined by fitting the data to a dose-response curve.

In Vivo Measurement of Skeletal Muscle Force in Anesthetized Rats

This protocol describes the in vivo measurement of isometric hindlimb muscle force in response to nerve stimulation following the administration of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

This compound formulation for oral or intraperitoneal administration

-

Force transducer and data acquisition system

-

Stimulating electrodes (subcutaneous needle electrodes)

-

Physiological monitoring equipment (e.g., pulse oximeter)

Procedure:

-

Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.

-

Position the rat on a thermostatically controlled platform to maintain body temperature.

-

Securely fix the hindlimb to be tested, with the knee and ankle joints at a defined angle (e.g., 90 degrees).

-

Attach the foot to a force transducer to measure isometric contraction force.

-

Place the stimulating electrodes subcutaneously near the sciatic nerve.

-

Determine the optimal stimulation voltage that elicits a maximal tetanic contraction.

-

Administer a single dose of this compound or vehicle control via the desired route (oral gavage or i.p. injection).

-

At various time points post-administration, stimulate the sciatic nerve with a train of pulses (e.g., 100 Hz for 300 ms) to induce a maximal tetanic contraction.

-

Record the isometric force generated.

-

Monitor vital signs (heart rate, oxygen saturation) continuously to assess for cardiovascular effects.

-

Analyze the force data to determine the time course and magnitude of muscle force reduction induced by this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the pharmacological activity of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro ATPase Assay with (R)-MPH-220

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the R-isomer of MPH-220, a selective and orally active inhibitor of skeletal muscle myosin-2.[1][2] Myosin-2 is a motor protein that plays a crucial role in muscle contraction by converting chemical energy from ATP hydrolysis into mechanical force. The ATPase activity of myosin is fundamental to this process. Therefore, in vitro ATPase assays are essential for characterizing the inhibitory effects of compounds like this compound on myosin-2.

These application notes provide detailed protocols for two common in vitro methods to assess the ATPase activity of skeletal muscle myosin-2 in the presence of this compound: a colorimetric Malachite Green-based assay and a continuous fluorescent NADH-coupled assay. These protocols are designed to enable researchers to determine the potency and mechanism of inhibition of this compound and similar compounds.

Signaling Pathway of Myosin-2 in Muscle Contraction

The following diagram illustrates the simplified ATP hydrolysis cycle of myosin-2, which drives muscle contraction. This compound is expected to interfere with this cycle, likely by inhibiting the ATPase activity of the myosin head.

Myosin-2 ATPase Cycle and its role in muscle contraction.

Experimental Protocols

Two primary methods for measuring ATPase activity are detailed below. The choice of assay depends on the experimental goals, available equipment, and desired throughput.

Protocol 1: Malachite Green Colorimetric Assay

This endpoint assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is stopped, and the Pi concentration is determined by the formation of a colored complex with malachite green and molybdate.

Materials:

-

Purified skeletal muscle myosin-2 (e.g., rabbit skeletal muscle myosin S1 fragment)

-

F-actin (stabilized with phalloidin)

-

This compound stock solution (in DMSO)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NaCl, 2 mM MgCl₂, 1 mM DTT

-

ATP solution (100 mM, pH 7.0)

-

Malachite Green Reagent: Prepare by mixing 3 volumes of 0.045% Malachite Green hydrochloride in water with 1 volume of 4.2% ammonium molybdate in 4 M HCl. Add Tween-20 to a final concentration of 0.01%.

-

Phosphate Standard (e.g., KH₂PO₄)

-

Quenching Solution: 10% SDS

-

384-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 620-640 nm

Experimental Workflow:

Workflow for the Malachite Green ATPase Assay.

Procedure:

-

Prepare a phosphate standard curve: Prepare serial dilutions of the phosphate standard in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Purified skeletal muscle myosin-2

-

F-actin

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the myosin.

-

Initiate Reaction: Add ATP to each well to start the reaction. The final volume should be around 25-50 µL.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Add the quenching solution to each well to stop the reaction.

-

Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-30 minutes for color development.

-

Measurement: Read the absorbance at 630 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all readings.

-

Use the phosphate standard curve to determine the amount of Pi released in each well.

-

Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: NADH-Coupled Fluorescent Assay

This is a continuous kinetic assay that couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in fluorescence. This assay provides real-time measurement of ATPase activity.

Materials:

-

Purified skeletal muscle myosin-2

-

F-actin

-

This compound stock solution (in DMSO)

-

Assay Buffer: 10 mM MOPS (pH 7.0), 0.1 mM EGTA, with 0.1% (w/v) BSA and 1 mM DTT added before use.

-

ATP solution (100 mM, pH 7.0)

-

NADH stock solution (e.g., 10 mM)

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

384-well black, clear-bottom plates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.

Experimental Workflow:

Workflow for the NADH-Coupled ATPase Assay.

Procedure:

-

Prepare the coupling enzyme mix: In the assay buffer, prepare a mix containing PK, LDH, PEP, and NADH.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Assay Buffer

-

This compound at various concentrations (or DMSO for control)

-

Purified skeletal muscle myosin-2

-

F-actin

-

Coupling enzyme mix

-

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.

-

Initiate Reaction: Add ATP to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader and begin monitoring the decrease in NADH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) over time (e.g., every 30 seconds for 30-60 minutes).

-

Data Analysis:

-

Calculate the rate of the reaction (slope of the linear portion of the fluorescence decay curve) for each well.

-

Calculate the percent inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percent inhibition or the reaction rate against the log of the this compound concentration and fit the data to determine the IC₅₀ value.

-

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison.

Table 1: Inhibition of Myosin-2 ATPase Activity by this compound (Malachite Green Assay)

| This compound (µM) | Absorbance (630 nm) (Mean ± SD) | Pi Released (nmol) (Mean ± SD) | % Inhibition |

| 0 (Control) | 1.25 ± 0.05 | 10.2 ± 0.4 | 0 |

| 0.01 | 1.18 ± 0.04 | 9.6 ± 0.3 | 5.9 |

| 0.1 | 0.95 ± 0.06 | 7.8 ± 0.5 | 23.5 |

| 1 | 0.63 ± 0.03 | 5.1 ± 0.2 | 50.0 |

| 10 | 0.25 ± 0.02 | 2.0 ± 0.1 | 80.4 |

| 100 | 0.10 ± 0.01 | 0.8 ± 0.1 | 92.2 |

Table 2: Inhibition of Myosin-2 ATPase Activity by this compound (NADH-Coupled Assay)

| This compound (µM) | Rate (RFU/min) (Mean ± SD) | % Inhibition |

| 0 (Control) | -550.6 ± 25.3 | 0 |

| 0.01 | -521.8 ± 22.1 | 5.2 |

| 0.1 | -415.7 ± 18.9 | 24.5 |

| 1 | -270.1 ± 15.4 | 51.0 |

| 10 | -105.3 ± 9.8 | 80.9 |

| 100 | -45.2 ± 5.6 | 91.8 |

IC₅₀ Value Determination:

The IC₅₀ value for this compound can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Conclusion

The protocols described provide robust and reliable methods for characterizing the inhibitory activity of this compound on skeletal muscle myosin-2 ATPase. The Malachite Green assay is a simple and cost-effective endpoint assay, while the NADH-coupled assay offers the advantage of real-time kinetic data. The choice of assay will depend on the specific research question and available resources. These application notes serve as a comprehensive guide for researchers in the field of muscle physiology and drug discovery.

References

Application Notes and Protocols for (R)-MPH-220 in Preclinical Spasticity Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is a stereoisomer of the novel, first-in-class, selective inhibitor of fast skeletal muscle myosin-2, MPH-220. Spasticity, a common and debilitating symptom of neurological conditions such as cerebral palsy and stroke, is characterized by velocity-dependent muscle hypertonia. Current therapeutic strategies often involve centrally acting agents with significant side effects. MPH-220 offers a targeted, peripheral mechanism of action by directly inhibiting the contractile protein of fast-twitch skeletal muscle fibers. These application notes provide a comprehensive overview of the preclinical evaluation of MPH-220 in a relevant animal model of spasticity, with a specific note on the activity of the (R)-enantiomer. The provided protocols and data are intended to guide researchers in the design and execution of similar preclinical studies.

Mechanism of Action

MPH-220 directly targets and inhibits the ATPase activity of fast skeletal muscle myosin-2 isoforms. This inhibition is highly selective, with minimal effect on slow skeletal/β-cardiac myosin and non-muscle myosin-2 isoforms. The selectivity is attributed to a single amino acid difference in the myosin motor domain between the fast skeletal and other myosin isoforms. By inhibiting the myosin ATPase cycle, MPH-220 reduces the force generated by fast-twitch muscle fibers, leading to muscle relaxation and a reduction in spasticity. It is important to note that the (R)-enantiomer of MPH-220 has been shown to be a fourfold weaker inhibitor of muscle force relaxation compared to the more active enantiomer.[1]

Signaling Pathway of MPH-220 in Muscle Contraction

Caption: Mechanism of this compound action in skeletal muscle.

Preclinical Evaluation in a Spasticity Animal Model

MPH-220 has been evaluated in a rat model of spasticity induced by brain injury. This model recapitulates the upper motor neuron damage that leads to spasticity, a hallmark of spastic cerebral palsy.

Animal Model: Brain-Damage Induced Spasticity in Rats

A focal lesion in the pyramidal tract of the rat brain is created to induce a spastic phenotype.[1] This model is relevant for studying spasticity as it originates from an upper motor neuron lesion, similar to the pathophysiology of spastic cerebral palsy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of MPH-220.

Table 1: In Vitro Selectivity of MPH-220

| Myosin Isoform | IC50 (µM) | Source |

| Fast Skeletal Myosin-2 | ~0.3 | Rabbit Psoas Muscle |

| Slow Skeletal/β-Cardiac Myosin | >100 | Porcine Left Ventricle |

| Smooth Muscle Myosin-2 | >100 | Not Specified |

| Non-Muscle Myosin-2A (NM2A) | >100 | Not Specified |

| Non-Muscle Myosin-2B (NM2B) | >100 | Not Specified |

| Non-Muscle Myosin-2C (NM2C) | >100 | Not Specified |

Data extracted from Gyimesi et al., 2020. Note: Specific IC50 values are approximated from graphical data.

Table 2: In Vivo Efficacy of MPH-220 in a Spastic Rat Model

| Parameter | Vehicle Control | MPH-220 (15 mg/kg, p.o.) | % Improvement |

| Fractional Turn Orientation | Disordered | Significantly Ordered | Not Quantified |

| Number of Spontaneous Falls | Elevated | Reduced | Not Quantified |

| Number of Cramping Events | Elevated | Reduced | Not Quantified |

| Body Posture | Humped | Straightened | Not Quantified |

Observations are based on the published study by Gyimesi et al., 2020. The study reported qualitative improvements with statistical significance, but specific quantitative percentage improvements were not detailed in the primary text.

Table 3: Pharmacokinetic Properties of MPH-220

| Parameter | Value | Note |

| Administration Route | Oral (p.o.) | Highly absorptive |

| Antispastic Effect Duration | > 10 hours | Due to selective accumulation in skeletal muscle |

| Cardiovascular Side Effects | None reported | No effect on cardiac myosin |

| Neurological Side Effects | None reported | Does not target the central nervous system |

| hERG Channel Interaction | No effect | Favorable safety profile |

This information is based on abstracts and the primary publication, which highlight the excellent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of MPH-220.[2][3]

Experimental Protocols

Protocol 1: Induction of Spasticity in a Rat Model

Objective: To create a focal lesion in the pyramidal tract to induce a spastic phenotype.

Materials:

-

Adult male Sprague-Dawley rats (250-300g)

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Microsyringe (e.g., Hamilton syringe)

-

Lesioning agent (e.g., ibotenic acid or a fine electrode for electrolytic lesion)

-

Surgical tools (scalpel, drill, etc.)

-

Post-operative care supplies

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Using stereotaxic coordinates for the pyramidal tract (anteroposterior, mediolateral, and dorsoventral from bregma), drill a small burr hole in the skull.

-

Slowly lower the microsyringe or electrode to the target coordinates.

-

Infuse the lesioning agent over a set period or apply the electrolytic current to create the lesion.

-

Slowly retract the syringe/electrode and suture the scalp incision.

-

Provide post-operative analgesia and monitor the animal's recovery.

-

Allow for a recovery period (e.g., 2-4 weeks) for the spastic phenotype to develop and stabilize before initiating treatment studies.

Protocol 2: Assessment of Gait in Spastic Rats

Objective: To quantitatively and qualitatively assess changes in gait and motor function following MPH-220 treatment.

Materials:

-

Open-field arena or a specialized gait analysis system (e.g., CatWalk)

-

High-speed video camera

-

Deep-learning-based motion tracking software (e.g., DeepLabCut)

-

MPH-220 formulated for oral gavage

-

Vehicle control (e.g., saline or appropriate solvent)

Procedure:

-

Acclimate the rats to the testing environment.

-

Record baseline gait and motor function of the spastic rats before treatment. This can include:

-

Open-field analysis: Record the animal's movement from multiple angles. Analyze for body posture, spontaneous falls, and cramping events.

-

Quantitative gait analysis: Use an automated system to measure parameters such as stride length, swing speed, stance duration, and inter-limb coordination.

-

-

Administer a single oral dose of MPH-220 (e.g., 15 mg/kg) or vehicle to the rats.

-

At various time points post-administration (e.g., 1, 4, 8, 12, 24 hours), repeat the gait and motor function assessments as described in step 2.

-

Analyze the collected video data using motion tracking software to determine the 3D position of limbs and body parts.

-

Compare the post-treatment data to the baseline data for each animal to determine the effects of MPH-220 on spasticity-related gait abnormalities.

Experimental Workflow Diagram

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion

The selective fast skeletal muscle myosin-2 inhibitor, MPH-220, demonstrates significant potential as a therapeutic agent for spasticity. Preclinical studies in a relevant brain-injury induced spasticity model in rats show promising efficacy in improving gait and reducing motor impairments without the cardiovascular or central nervous system side effects common to current treatments. While the (R)-enantiomer is less potent, further investigation into the specific activities of each stereoisomer is warranted. The protocols and data presented here provide a foundation for researchers to further explore the therapeutic utility of this compound and related compounds in the context of cerebral palsy and other spastic motor disorders.

References

- 1. Single residue variation in skeletal muscle myosin enables direct and selective drug targeting for spasticity and muscle stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishing a rat model of spastic cerebral palsy by targeted ethanol injection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for (R)-MPH-220 Cell Permeability Assay

Introduction

(R)-MPH-220 is a novel small molecule analog of methylphenidate, a compound widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The therapeutic efficacy of methylphenidate is primarily attributed to its action as a reuptake inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1][2][3] Understanding the ability of this compound to permeate biological membranes is crucial for its development as a potential therapeutic agent, as this directly influences its absorption, distribution, metabolism, and excretion (ADME) profile, including its potential to cross the blood-brain barrier (BBB).

These application notes provide a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell permeability assay. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that serves as an excellent in vitro model of the human intestinal epithelium.[4][5] This assay is instrumental in predicting the oral absorption of drugs and identifying whether a compound is a substrate of efflux transporters, such as P-glycoprotein (P-gp). Given that d-methylphenidate has been identified as a weak P-gp substrate, evaluating the potential for P-gp mediated efflux of this compound is of significant interest.[3]

Signaling Pathway of Methylphenidate Analogs

This compound is presumed to act similarly to methylphenidate, by blocking the dopamine and norepinephrine transporters. This inhibition of reuptake leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling. The downstream effects of this enhanced signaling are complex and can involve multiple intracellular pathways.

Caption: Mechanism of action of this compound at the synapse.

Experimental Workflow for Caco-2 Permeability Assay

The following diagram outlines the major steps involved in the bidirectional Caco-2 cell permeability assay for this compound.

Caption: Bidirectional Caco-2 permeability assay workflow.

Caco-2 Cell Permeability Assay Protocol

This protocol details the steps for conducting a bidirectional permeability assay of this compound across Caco-2 cell monolayers.

Materials and Reagents

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

HEPES buffer

-

D-Glucose

-

Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

-

This compound

-

Control compounds:

-

High permeability: Propranolol

-

Low permeability: Atenolol

-

P-gp substrate: Digoxin

-

-

Lucifer yellow

-

LC-MS/MS system

Methods

1. Caco-2 Cell Culture and Seeding

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture the cells every 3-4 days when they reach 80-90% confluency.

-

For the assay, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of 6 x 10⁴ cells/cm².

-

Culture the cells on the inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

2. Monolayer Integrity Assessment

-

Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using a voltohmmeter.

-

Monolayers with TEER values ≥ 250 Ω·cm² are considered suitable for the assay.

-

Additionally, assess the paracellular permeability by measuring the flux of Lucifer yellow, a membrane-impermeable fluorescent marker. The Papp of Lucifer yellow should be < 1.0 x 10⁻⁶ cm/s.

3. Transport Experiment

-

Prepare the transport buffer: HBSS supplemented with 25 mM HEPES and 25 mM D-Glucose, pH 7.4.

-

Wash the Caco-2 monolayers twice with pre-warmed (37°C) transport buffer.

-

Prepare dosing solutions of this compound and control compounds (Propranolol, Atenolol, Digoxin) in the transport buffer at a final concentration of 10 µM.

4. Bidirectional Transport

-

Apical to Basolateral (A-B) Transport:

-

Add the dosing solution to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

-

Basolateral to Apical (B-A) Transport:

-

Add the dosing solution to the basolateral (donor) compartment.

-

Add fresh transport buffer to the apical (receiver) compartment.

-

-

Take a sample from the donor compartment at t=0.

-

Incubate the plates at 37°C with gentle shaking for 120 minutes.

-

At the end of the incubation period, collect samples from both the donor and receiver compartments.

5. Sample Analysis

-

Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.

Data Analysis

1. Apparent Permeability Coefficient (Papp) The Papp value (in cm/s) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment (µmol/s).

-

A is the surface area of the Transwell® membrane (cm²).

-

C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

2. Efflux Ratio (ER) The efflux ratio is calculated to determine if the compound is a substrate of an efflux transporter:

ER = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 is indicative of active efflux.

Data Presentation

The following table summarizes hypothetical permeability data for this compound in comparison to standard control compounds.

| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification | Potential P-gp Substrate |

| This compound | 8.5 | 21.3 | 2.5 | High | Yes |

| Propranolol | 20.1 | 19.8 | 0.98 | High | No |

| Atenolol | 0.5 | 0.6 | 1.2 | Low | No |

| Digoxin | 0.2 | 4.8 | 24.0 | Low | Yes |

Permeability Classification:

-

Low: Papp < 1.0 x 10⁻⁶ cm/s

-

Moderate: 1.0 x 10⁻⁶ cm/s ≤ Papp < 10.0 x 10⁻⁶ cm/s

-

High: Papp ≥ 10.0 x 10⁻⁶ cm/s

Conclusion

This document provides a comprehensive framework for assessing the cell permeability of this compound. The Caco-2 permeability assay is a robust in vitro tool for predicting oral drug absorption and identifying potential drug-transporter interactions. The data generated from this protocol will be invaluable for the preclinical development of this compound, providing critical insights into its pharmacokinetic properties and guiding further optimization and development efforts.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]

- 3. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Pharmacology - Course NSG/522 | University of Phoenix [phoenix.edu]

- 5. sciencedaily.com [sciencedaily.com]

Application Notes and Protocols for Establishing Experimental Controls in (R)-MPH-220 Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-MPH-220 is the (R)-enantiomer of MPH-220, a novel, orally active, and selective inhibitor of fast skeletal muscle myosin II, the motor protein responsible for muscle contraction.[1][2] Unlike centrally acting muscle relaxants, this compound directly targets the contractile machinery of skeletal muscle, offering a promising therapeutic approach for conditions characterized by muscle spasticity and stiffness, such as those following a stroke.[1][2] The selectivity of MPH-220 for fast skeletal myosin over cardiac and smooth muscle myosins minimizes the risk of cardiovascular side effects.[1][2]

These application notes provide detailed protocols and guidelines for establishing robust experimental controls in preclinical studies of this compound, ensuring the generation of reliable and reproducible data. The protocols cover in vitro biochemical and cellular assays, as well as in vivo models of spasticity.

Mechanism of Action: Selective Inhibition of Skeletal Muscle Myosin II

This compound binds to a specific pocket on the myosin heavy chain of fast skeletal muscle isoforms. This binding event interferes with the actin-activated ATPase activity of myosin, which is the fundamental process driving the cross-bridge cycle and muscle contraction. By inhibiting this process, this compound effectively reduces muscle force generation, leading to muscle relaxation. A key structural difference between fast skeletal myosin and other myosin isoforms, such as cardiac and smooth muscle myosins, underlies the selectivity of this compound, contributing to its favorable safety profile.[1][2]

Data Presentation: Quantitative Analysis of this compound Activity

Clear and structured presentation of quantitative data is essential for the evaluation of this compound's potency, selectivity, and efficacy.

Table 1: In Vitro Myosin ATPase Inhibition

| Myosin Isoform | This compound IC50 (µM) | Blebbistatin (Positive Control) IC50 (µM) |

| Fast Skeletal Myosin II | [Insert experimentally determined value] | 0.5 - 5 |

| Slow Skeletal/β-Cardiac Myosin | [Insert experimentally determined value] | >80 |

| Non-muscle Myosin IIA | [Insert experimentally determined value] | ~1 |

| Non-muscle Myosin IIB | [Insert experimentally determined value] | ~1 |

| Smooth Muscle Myosin | [Insert experimentally determined value] | >80 |

Note: IC50 values for Blebbistatin are approximate and may vary depending on experimental conditions.[3]

Table 2: In Vitro Skinned Muscle Fiber Contractility

| Parameter | Vehicle Control | This compound (Concentration) | Positive Control (e.g., Blebbistatin) |

| Max. Ca2+-activated Force (mN) | [Value] | [Value] | [Value] |

| Ca2+ Sensitivity (pCa50) | [Value] | [Value] | [Value] |

| Rate of Tension Development (s-1) | [Value] | [Value] | [Value] |

Table 3: In Vivo Spasticity Model - Gait Analysis

| Gait Parameter | Sham Control | Vehicle-Treated Spastic Model | This compound-Treated Spastic Model |

| Stride Length (cm) | [Value] | [Value] | [Value] |

| Swing Speed (cm/s) | [Value] | [Value] | [Value] |

| Stance Phase Duration (s) | [Value] | [Value] | [Value] |